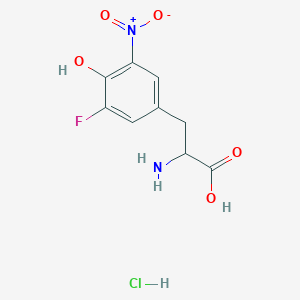

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, utilizing Mannich reactions, which are a form of aminoalkylation, and are typically used to synthesize compounds with potential biological activity. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural motif, are synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and various ketone components, yielding products in the 87-98% range (E. Mete, H. Gul, C. Kazaz, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride often involves complex aromatic systems with substituents that significantly influence their chemical behavior and properties. For example, the study on recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates to 2-acylamino-5-amino-4-aryl-3-cyanothiophenes demonstrates the intricate interactions between various functional groups (Ludmila A. Rodinovskaya, A. M. Shestopalov, K. S. Chunikhin, 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride are diverse, including reactions like the Lossen rearrangement, which is used for the synthesis of hydroxamic acids and ureas from carboxylic acids. This demonstrates the compound's reactive versatility and the ability to undergo transformation into a variety of bioactive molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For example, polymorphism in pharmaceutical compounds can significantly affect their solubility and, consequently, bioavailability (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, are essential for their application in synthetic chemistry and drug development. The protective group strategy using the 3-nitro-2-pyridinesulfenyl (Npys) group for the protection and activation of amino and hydroxyl groups for peptide synthesis illustrates the innovative approaches in modifying the chemical properties of amino acids for specific applications (R. Matsueda, R. Walter, 2009).

Applications De Recherche Scientifique

Asymmetric Synthesis and Derivatization :

- The compound has been used in the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, demonstrating its utility in producing specialized amino acids (Monclus, Masson, & Luxen, 1995).

- It also finds application in fluorescence derivatization of amino acids, indicating its potential in creating fluorescent amino acid derivatives for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Antimalarial Activity and Synthesis of Derivatives :

- Research on the synthesis of amino acid ester derivatives containing 5-fluorouracil highlighted the compound's role in creating potential antitumor agents (Xiong et al., 2009).

- Another study focused on synthesizing and evaluating novel compounds for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's versatility in medicinal chemistry (Subudhi & Sahoo, 2011).

Solid-Phase Synthesis and Structural Characterization :

- Solid-phase synthesis of optically active substituted 2-aminofuranones using an activated carbonate linker indicates the compound's application in organic synthesis (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).

- Structural characterization studies, like the synthesis and characterization of 2-(2,5-diamino phenyl)ethanol, showcase its utility in developing novel chemical entities (Zhao De-feng, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to diverse physiological effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Based on the diverse biological activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O5.ClH/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17;/h1,3,6,13H,2,11H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKCJJOWZBUDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)

![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2485048.png)

![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)